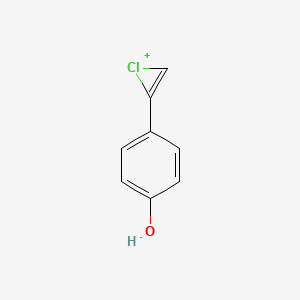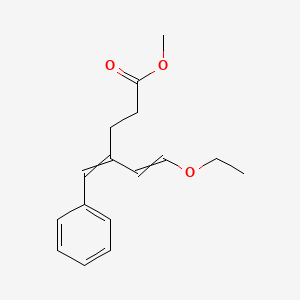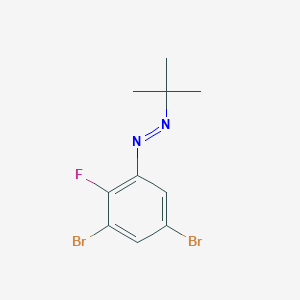
1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)- is a heterocyclic compound that features a pyrazole ring substituted with a chlorophenyl group and a tetrahydro-1,1-dioxido-3-thienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves the formation of the pyrazole ring followed by the introduction of the substituents. Common synthetic routes may include:
Cyclization Reactions: Starting from hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: Introducing the chlorophenyl and tetrahydro-1,1-dioxido-3-thienyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, optimized for yield and purity. This might include:
Batch or Continuous Flow Processes: Utilizing automated reactors to ensure consistent reaction conditions.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially affecting the sulfur-containing thienyl group.
Reduction: Reduction of the pyrazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or pyrazole nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Use in the synthesis of agrochemicals, dyes, or other industrial products.
Wirkmechanismus
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and substituents could play a role in binding affinity and specificity. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Pyrazole, 5-phenyl-1-(tetrahydro-1,1-dioxido-3-thienyl)-
- 1H-Pyrazole, 5-(3-chlorophenyl)-1-(methylthio)-
- 1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-3-thienyl)-
Uniqueness
The unique combination of the chlorophenyl and tetrahydro-1,1-dioxido-3-thienyl groups in 1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)- may confer distinct chemical and biological properties, such as enhanced binding affinity or selectivity for certain targets.
Eigenschaften
CAS-Nummer |
876376-27-1 |
|---|---|
Molekularformel |
C13H13ClN2O2S |
Molekulargewicht |
296.77 g/mol |
IUPAC-Name |
3-[5-(3-chlorophenyl)pyrazol-1-yl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C13H13ClN2O2S/c14-11-3-1-2-10(8-11)13-4-6-15-16(13)12-5-7-19(17,18)9-12/h1-4,6,8,12H,5,7,9H2 |
InChI-Schlüssel |
RWZISUQTGVGDOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1N2C(=CC=N2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)


![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)

![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B14193646.png)
![S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B14193650.png)
![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)


![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)
![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)

![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)
